![molecular formula C16H30N2Sn B2998798 3-(Tributylstannyl)pyridazine CAS No. 332133-93-4](/img/structure/B2998798.png)
3-(Tributylstannyl)pyridazine
Overview
Description
3-(Tributylstannyl)pyridazine is a chemical compound with the molecular formula C16H30N2Sn . It has a molecular weight of 369.12 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring with a tributylstannyl group attached . Pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms . The tributylstannyl group consists of a tin atom bonded to three butyl groups .
Scientific Research Applications
Medicinal Chemistry
Pyridazine derivatives, including “3-(Tributylstannyl)pyridazine”, have emerged as privileged structures in medicinal chemistry due to their potential applications . They have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer .
Optoelectronics
Pyridazine derivatives are also of potential interest in optoelectronics . They are used in optoelectronic applications, particularly as fluorescent materials and sensors .
[3 + n] Cycloaddition Reactions
The [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings . Pyridazine derivatives, including “this compound”, play a crucial role in these reactions .
Agriculture
The pyridazine core is of high interest in agriculture, being used as a growth factor for plants, herbicides, etc . Pyridazine bioisosteres may influence the wheat germination rate, seedling growth, height, and weight of the plantlets .
Antimicrobials
Some pyridazine bioisosteres have very good activity against pathogenic bacterial strains . Nonclassical bioisosteres prove to have better antibacterial and antifungal activity compared with classical bioisosteres .
Synthesis of Heterocyclic Rings
[3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings . Pyridazine derivatives, including “this compound”, are key components in these reactions .
Future Directions
Pyridazine derivatives, including 3-(Tributylstannyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They have been found to exhibit a wide range of pharmacological activities, making them promising candidates for drug development . Future research could focus on exploring these applications further and developing more efficient synthesis methods.
properties
IUPAC Name |
tributyl(pyridazin-3-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHSVKZZSWTSTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332133-93-4 | |
Record name | 3-(Tributylstannanyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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